molecular formula C25H30N4O5S2 B2932863 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 392296-69-4

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2932863
CAS No.: 392296-69-4
M. Wt: 530.66
InChI Key: RONXLNBTMFQREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((3,5-dimethylphenyl)amino)-2-oxoethyl group and a 3,4,5-triethoxybenzamide moiety. The 1,3,4-thiadiazole scaffold is known for its bioactivity, while the 3,5-dimethylphenyl and triethoxybenzamide groups may enhance solubility, target specificity, and pharmacokinetic properties.

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S2/c1-6-32-19-12-17(13-20(33-7-2)22(19)34-8-3)23(31)27-24-28-29-25(36-24)35-14-21(30)26-18-10-15(4)9-16(5)11-18/h9-13H,6-8,14H2,1-5H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONXLNBTMFQREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological mechanisms, synthesis pathways, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C17H22N4O2S2C_{17}H_{22}N_{4}O_{2}S_{2}, with a molecular weight of 378.51 g/mol. Key structural features include:

  • Amide Group : Facilitates hydrogen bonding and enhances solubility.
  • Thiadiazole Ring : Known for various pharmacological properties including antimicrobial and antitumor activities.
  • Thioether Linkage : Influences reactivity and interaction with biological targets.

Research indicates that this compound may modulate critical biochemical pathways, particularly the PI3K/AKT/mTOR pathway , which plays a crucial role in regulating cell growth, proliferation, and survival. The inhibition of these pathways can lead to altered cellular responses such as apoptosis or inhibited proliferation.

Antimicrobial Activity

Several studies have reported on the antimicrobial potential of thiadiazole derivatives. For example:

  • In vitro Studies : Compounds similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have exhibited notable effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .

Antitumor Activity

The compound's structural motifs suggest potential antitumor properties. Research on similar compounds has demonstrated:

  • In vitro Antitumor Activity : Thiadiazole derivatives have been shown to inhibit cancer cell lines effectively. For instance, certain derivatives demonstrated IC50 values significantly lower than that of cisplatin in breast cancer cell lines .

Research Findings and Case Studies

A selection of relevant studies highlights the biological activity of thiadiazole derivatives:

StudyFindings
Egyptian Journal of ChemistryReported antimicrobial activities against Xanthomonas oryzae with inhibition rates exceeding 50% at 100 μg/mL .
ACS OmegaInvestigated the antitumor efficacy of thiadiazole derivatives against various cancer cell lines, showing promising results with IC50 values lower than conventional treatments .
PMC ArticleHighlighted significant antifungal activity against strains such as Aspergillus niger, indicating a broad spectrum of action .

Comparison with Similar Compounds

Core Thiadiazole Modifications

Key Analogues: 1. N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) (): - Structural Differences: - Trichloroethyl and acetamide substituents vs. triethoxybenzamide and 3,5-dimethylphenyl groups in the target compound. - Lack of thioether linkage in 4.1. - Synthesis: High-yield (97.4%) cyclization in concentrated sulfuric acid, contrasting with the target compound’s likely multi-step synthesis involving thioether formation. - Physicochemical Properties: Chlorine atoms in 4.1 increase molecular weight (MW: ~383.69 g/mol) and may reduce solubility compared to the target’s triethoxy groups .

(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine ():

  • Structural Differences :
  • 3,5-Dimethylphenyl directly attached to the thiadiazole vs. being part of a side chain in the target.
  • Methylsulfanyl benzylidene substituent vs. triethoxybenzamide.
    • Bioactivity : Exhibits insecticidal/fungicidal activity due to planar structure and hydrogen bonding (intramolecular C–H···N) .

Substitution Patterns and Bioactivity

Compound Key Substituents Bioactivity Synthesis Yield
Target Compound 3,4,5-Triethoxybenzamide, thioether link Hypothesized enhanced solubility Not reported
4.1 () Trichloroethyl, acetamide Unreported 97.4%
Compound Methylsulfanyl benzylidene Insecticidal/fungicidal Not quantified
  • Triethoxybenzamide vs. Acetamide : The target’s triethoxy groups likely improve membrane permeability compared to 4.1’s hydrophobic trichloroethyl group.
  • 3,5-Dimethylphenyl Placement : In , this group contributes to planarity and bioactivity; its positioning in the target compound may alter binding interactions .

Spectral and Crystallographic Comparisons

Parameter Target Compound 4.1 () Compound
IR (C=O stretch) Not reported 1670 cm⁻¹ (acetamide) Not applicable
NMR (δ NH) Not reported δ 10.22–10.68 ppm δ 8.94–8.96 ppm (NH)
Crystallography Not studied Co-crystals with 4.1a Planar layers via C–H···N bonds
  • The target’s thioether and triethoxy groups may introduce unique IR peaks (e.g., C–O stretching at ~1250 cm⁻¹) and downfield shifts in NMR for aromatic protons.

Q & A

Q. How to address low reproducibility in cyclization reactions?

  • Stoichiometric Precision : Maintain exact molar ratios (e.g., 1:1 for hydrazinecarboxamide:isothiocyanate) to avoid side reactions .
  • Moisture Control : Anhydrous DMF and inert gas purging prevent hydrolysis of thioamide intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.